4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinolinedione core with chlorophenyl and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the quinolinedione core, followed by the introduction of the chlorophenyl and thienyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinedione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include other quinolinedione derivatives with different substituents. Examples include:
- 4-(4-bromophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 4-(4-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-13-5-3-11(4-6-13)14-10-18(23)21-15-8-12(9-16(22)19(14)15)17-2-1-7-24-17/h1-7,12,14H,8-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQJSLODVDDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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